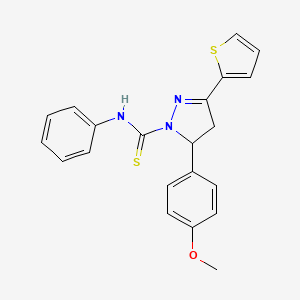
3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. In this case, the pyrazole ring is substituted with a 4-methoxyphenyl group, a phenyl group, and a thiophen-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a 4-methoxyphenyl group, a phenyl group, and a thiophen-2-yl group .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are typically crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and Interaction Studies
The crystal structure and intermolecular interactions of 3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide derivatives have been extensively studied. For instance, the compound was synthesized and characterized through single crystal X-ray diffraction, revealing a three-dimensional network formed by C—H•••O and N—H•••S chains, extending through C—H•••Cg interactions. Hirshfeld surface analysis further elucidated the nature of intermolecular contacts, emphasizing the importance of molecular interactions in crystal packing (Kumara et al., 2017). Additionally, computational chemistry and molecular docking studies on similar compounds have been conducted to explore binding patterns with biological targets, providing insights into potential therapeutic applications (Uzun, 2022).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of various derivatives of this compound have been a focal point of research. For example, a study detailed the synthesis, X-ray diffraction, and Hirshfeld surface analysis of carbothioamide derivatives, highlighting the significance of these compounds in developing new materials with potential electronic or optical properties (Tamer et al., 2015).
Antimicrobial and Anticancer Activities
Research has also focused on evaluating the antimicrobial and anticancer activities of these derivatives. Various studies have synthesized and tested these compounds for their efficacy against bacterial and fungal strains, revealing significant antimicrobial activities (Shah, 2017). Additionally, certain derivatives have shown promising anticancer activities against different cancer cell lines, suggesting their potential as therapeutic agents (Gomha et al., 2016).
Corrosion Inhibition Studies
The synthesized pyrazole derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors. This highlights the diverse applications of these compounds beyond biomedical research, extending into materials science (Ouici et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-25-17-11-9-15(10-12-17)19-14-18(20-8-5-13-27-20)23-24(19)21(26)22-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCRELJCJBYLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)
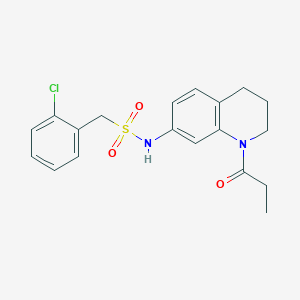

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

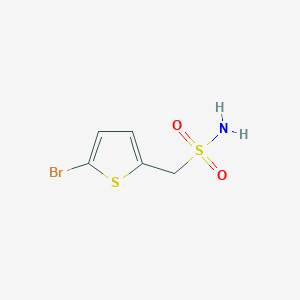
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)
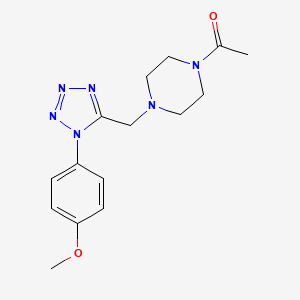

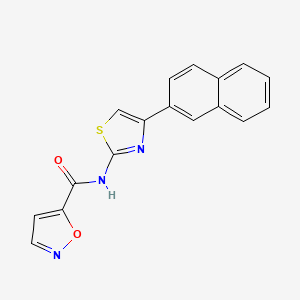
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

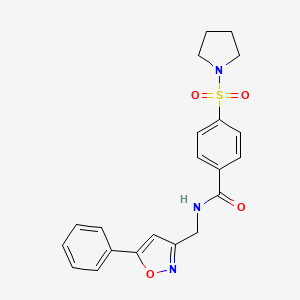
![4-Chloro-2-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2562267.png)
